5-Formylsalicylic acid

Description

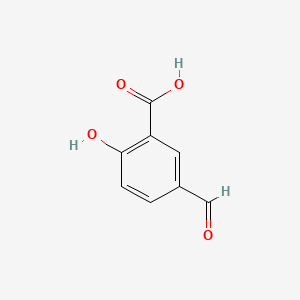

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCFOFWMEPQCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210608 | |

| Record name | 5-Formylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-76-2 | |

| Record name | 5-Formylsalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Formylsalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 616-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 616-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Formylsalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-FORMYLSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23V3W745T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Formylsalicylic Acid: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Applications of 5-Formylsalicylic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Formylsalicylic acid (5-FSA), systematically known as 5-formyl-2-hydroxybenzoic acid, is a multifunctional aromatic organic compound. As a derivative of salicylic (B10762653) acid, it incorporates a formyl (aldehyde) group at the C5 position, bestowing it with unique reactivity and making it a valuable intermediate in synthetic chemistry.[1] Its molecular architecture, featuring hydroxyl, carboxylic acid, and aldehyde functional groups, allows for a diverse range of chemical transformations, including Schiff base formation, esterification, and oxidation/reduction reactions.[2]

This versatility has established 5-FSA as a key building block in the pharmaceutical industry. Notably, it is a critical intermediate in the synthesis of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[2] Furthermore, its derivatives have been explored for applications such as potent HIV-1 integrase inhibitors.[3] This guide provides a comprehensive overview of its chemical and physical properties, structural details, spectroscopic data, and relevant experimental protocols.

Chemical and Physical Properties

5-Formylsalicylic acid is typically a white to light yellow or brownish crystalline powder.[4] It is soluble in polar organic solvents like alcohols and DMSO, though specific quantitative data is sparse.[3][5] The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[6]

Quantitative Data Summary

The key physicochemical properties of 5-Formylsalicylic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| IUPAC Name | 5-formyl-2-hydroxybenzoic acid | [1] |

| Synonyms | 2-Hydroxy-5-formylbenzoic acid, 3-Carboxy-4-hydroxybenzaldehyde | [1][7] |

| CAS Number | 616-76-2 | [1] |

| Molecular Formula | C₈H₆O₄ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Appearance | White to brownish-yellow powder/crystal | [6] |

| Melting Point | ~250 °C (with decomposition) | |

| Boiling Point | 361.2 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.48 - 1.5 g/cm³ (Predicted) | [4] |

| pKa₁ (Carboxylic Acid) | 2.67 (Predicted) | [4] |

| pKa₂ (Phenolic Hydroxyl) | Spectrophotometrically determined, but specific value not indexed | |

| Flash Point | 186.5 °C (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| InChI | InChI=1S/C8H6O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H,(H,11,12) | [1] |

| SMILES | C1=CC(=C(C=C1C=O)C(=O)O)O | [1] |

Molecular and Crystal Structure

5-Formylsalicylic acid consists of a benzene (B151609) ring co-substituted by a hydroxyl group at position 2, a carboxylic acid group at position 1, and a formyl group at position 5. This arrangement of electron-withdrawing (formyl, carboxyl) and electron-donating (hydroxyl) groups dictates its chemical reactivity and intermolecular interactions.

The crystal structure of 5-Formylsalicylic acid has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 810018.[1] The study was published by Lu YB, et al., in Acta Crystallographica Section C in 2010. The structure reveals that the molecule possesses three effective hydrogen-bond donors/acceptors that are coplanar with the benzene ring. In the solid state, intermolecular O—H⋯O hydrogen bonds, along with weaker C—H⋯O interactions, link the molecules to form planar sheets.

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of 5-Formylsalicylic acid. Below are the key spectral data.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Data is typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Citation(s) |

|---|---|---|---|---|

| 11.7 (approx.) | br s | - | -OH, -COOH | [8] |

| 9.91 | s | - | H (aldehyde) | [8] |

| 8.37 | d | 2.1 | H-6 | [8] |

| 8.02 | dd | 8.6, 2.1 | H-4 | [8] |

| 7.15 | d | 8.6 | H-3 |[8] |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Citation(s) |

|---|---|---|

| 191.8 | C (aldehyde, C=O) | [8] |

| 171.5 | C (carboxylic acid, C=O) | [8] |

| 162.7 | C-2 (C-OH) | [8] |

| 136.9 | C-4 | [8] |

| 131.5 | C-6 | [8] |

| 129.8 | C-5 (C-CHO) | [8] |

| 118.8 | C-3 | [8] |

| 115.1 | C-1 (C-COOH) |[8] |

Infrared (IR) Spectroscopy

The IR spectrum, typically obtained using a KBr pellet, shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3200 | Medium, Broad | O-H stretch (Phenol) |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1660 | Strong | C=O stretch (Aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1220 | Strong | C-O stretch (Phenol/Carboxylic) |

| ~850 | Medium | C-H bend (Aromatic oop) |

UV-Vis Spectroscopy

The electronic absorption spectrum of 5-FSA has been studied in various solvents. The spectrum is characterized by absorption bands corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl groups. The exact λ_max values are solvent-dependent due to solute-solvent interactions.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 5-Formylsalicylic acid are crucial for researchers.

Synthesis via Duff Reaction

The formylation of salicylic acid to produce a mixture of 3-formyl and 5-formyl isomers is commonly achieved via the Duff reaction. The 5-formyl isomer can be separated based on its lower solubility in hot water.

Materials:

-

Salicylic acid

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine salicylic acid (1.0 eq) and hexamethylenetetramine (2.0 eq).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent and catalyst (approx. 5-10 mL per gram of salicylic acid).

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Maintain the reflux for 8-10 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Hydrolysis: After the reflux period, cool the mixture to room temperature. Slowly and carefully add a 1:1 solution of concentrated HCl and water to the stirred mixture to hydrolyze the intermediate imine. An exothermic reaction will occur. Continue stirring for 1-2 hours.

-

Product Isolation: A precipitate containing a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid will form. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Transfer the crude solid to a beaker with deionized water and heat to boiling. 5-Formylsalicylic acid is significantly less soluble in hot water than the 3-formyl isomer. Filter the hot suspension to isolate the purified 5-formylsalicylic acid as a solid. The filtrate can be cooled to crystallize the 3-formyl isomer.

-

Drying: Dry the purified 5-formylsalicylic acid product in a vacuum oven.

Workflow for Synthesis and Purification of 5-Formylsalicylic Acid

Caption: Experimental workflow for the synthesis and purification of 5-FSA.

HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 5-Formylsalicylic acid and related compounds.

Chromatographic Conditions:

-

Instrument: HPLC system with UV-Vis or Diode-Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Symmetry), 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Orthophosphoric Acid.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 70% B

-

15-18 min: Hold at 70% B

-

18-20 min: Return to 5% B

-

20-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 237 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg/mL) in a diluent such as a 50:50 mixture of acetonitrile and water.

Application in Drug Development: Eluxadoline

A primary application of 5-FSA is as a precursor for the synthesis of Eluxadoline, an oral medication for IBS-D.[2] Eluxadoline functions as a locally-acting, mixed opioid receptor modulator in the gastrointestinal tract. Its mechanism involves simultaneous agonism at mu (µ) and kappa (κ) opioid receptors, and antagonism at the delta (δ) opioid receptor.[9]

-

µ-Opioid Receptor (MOR) Agonism: Activation of MOR in the enteric nervous system reduces intestinal motility and visceral pain, addressing diarrhea and abdominal discomfort.[1]

-

κ-Opioid Receptor (KOR) Agonism: Activation of KOR is also believed to contribute to visceral analgesia.

-

δ-Opioid Receptor (DOR) Antagonism: The antagonism at DOR mitigates some of the negative side effects of MOR activation, such as severe constipation and rebound hypermotility, and may enhance the analgesic effect.

This multi-receptor activity provides a targeted therapeutic effect on gut function and sensation with reduced central nervous system side effects due to its limited systemic absorption.[1]

Signaling Pathway for Eluxadoline in the Enteric Nervous System

Caption: Mechanism of action of Eluxadoline on enteric opioid receptors.

References

- 1. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. instanano.com [instanano.com]

- 3. 5-Formylsalicylic acid | 616-76-2 [amp.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 616-76-2: 5-Formylsalicylic acid | CymitQuimica [cymitquimica.com]

- 6. 5-Formylsalicylic Acid | 616-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 5-Formylsalicylic acid(616-76-2) 13C NMR spectrum [chemicalbook.com]

- 8. 5-Formylsalicylic acid(616-76-2) IR Spectrum [chemicalbook.com]

- 9. FTIR [terpconnect.umd.edu]

Synthesis of 5-Formylsalicylic Acid from Salicylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formylsalicylic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Eluxadoline, a treatment for irritable bowel syndrome with diarrhea (IBS-D).[1] Its molecular structure, featuring a salicylic (B10762653) acid backbone with a formyl group at the C5 position, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of the primary synthetic routes for producing 5-formylsalicylic acid from salicylic acid. It details the reaction mechanisms, experimental protocols, and comparative analysis of the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions. The guide is intended to equip researchers and professionals in drug development with the necessary knowledge to select and optimize the synthesis of this crucial intermediate.

Introduction

Salicylic acid is a readily available and cost-effective starting material in organic synthesis. The introduction of a formyl group onto the salicylic acid ring opens up a plethora of possibilities for creating more complex molecules. The formylation of salicylic acid can result in two primary isomers: 3-formylsalicylic acid and 5-formylsalicylic acid. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring influence the position of formylation in electrophilic aromatic substitution reactions. While both isomers have their applications, 5-formylsalicylic acid is of particular interest in the pharmaceutical industry. This guide focuses on the synthesis of 5-formylsalicylic acid, providing a detailed examination of the most common synthetic methodologies.

Synthetic Methodologies

The formylation of salicylic acid is primarily achieved through three well-established reactions: the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction. Each method has its own set of advantages and challenges in terms of regioselectivity, yield, and reaction conditions.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the formyl source in an acidic medium to introduce an aldehyde group onto an electron-rich aromatic ring like phenol (B47542).[2] When applied to salicylic acid, the Duff reaction typically yields a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid.[2]

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution. In an acidic environment, hexamine is protonated and subsequently fragments to generate an iminium ion, which acts as the electrophile. The electron-rich salicylic acid then attacks the iminium ion. The resulting intermediate is hydrolyzed to yield the final aldehyde products.[2]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols.[3] It involves the reaction of a phenol with chloroform (B151607) in the presence of a strong base.[4] The reactive electrophilic species in this reaction is dichlorocarbene (B158193) (:CCl₂), which is generated in situ.[5] Similar to the Duff reaction, the Reimer-Tiemann reaction of salicylic acid can produce a mixture of isomers.[6]

Reaction Mechanism: The reaction begins with the deprotonation of chloroform by a strong base to form a carbanion, which then eliminates a chloride ion to generate dichlorocarbene. The phenol is also deprotonated to form a more nucleophilic phenoxide ion. The phenoxide ion attacks the dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate. Subsequent hydrolysis under basic conditions followed by acidification yields the hydroxybenzaldehyde.[3][7]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8] This reaction is particularly effective for the regioselective synthesis of 5-formylsalicylic acid.[8]

Reaction Mechanism: The reaction involves two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9] The electron-rich aromatic ring of salicylic acid then attacks the electrophilic carbon of the Vilsmeier reagent. The powerful directing effect of the hydroxyl group favors substitution at the para position (C5), which is sterically less hindered than the ortho position (C3).[8] The resulting iminium ion intermediate is then hydrolyzed during the workup to produce the final aldehyde.[8]

Data Presentation

Comparison of Synthetic Methods

| Reaction | Reagents | Electrophile | Typical Yield of 5-FSA | Regioselectivity | Advantages | Disadvantages |

| Duff Reaction | Salicylic acid, Hexamethylenetetramine, Acid (e.g., Acetic Acid, Glycerol/Boric Acid) | Iminium ion | Low to modest (e.g., 16%)[1] | Mixture of 3- and 5-isomers[2] | Operationally simple, uses stable and low-cost reagents.[5] | Often inefficient with low yields, requires separation of isomers.[10] |

| Reimer-Tiemann Reaction | Salicylic acid, Chloroform, Strong Base (e.g., NaOH) | Dichlorocarbene (:CCl₂) | Low (15-40% total aldehyde yield)[11] | Primarily ortho-formylation, but gives a mixture of 3- and 5-isomers.[6] | Well-established method. | Low yields, formation of resinous byproducts, requires separation of isomers.[5][11] |

| Vilsmeier-Haack Reaction | Salicylic acid, DMF, POCl₃ | Chloroiminium ion (Vilsmeier reagent) | High | Highly regioselective for the 5-position.[8] | High regioselectivity, effective for producing 5-formylsalicylic acid.[8] | Requires careful control of reaction conditions to avoid side reactions.[8] |

Physical and Spectroscopic Data of 5-Formylsalicylic Acid

| Property | Value | Reference |

| CAS Number | 616-76-2 | [12] |

| Molecular Formula | C₈H₆O₄ | [12] |

| Molecular Weight | 166.13 g/mol | [12] |

| Appearance | Light beige fine crystalline powder | [6] |

| Melting Point | 250 °C (decomposes) | |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ = 7.12 (d, J = 8.5 Hz, 1H), 7.99 (dd, J = 8.5, 2.0 Hz, 1H), 8.34 (d, J = 2.0 Hz, 1H), 9.84 (s, 1H) | [3] |

| ¹³C NMR (DMSO-d₆, 75.4 MHz) | δ = 114.3, 118.9, 128.9, 134.6, 135.8, 166.4, 171.8, 191.9 | [3] |

| IR (KBr, cm⁻¹) | ~3233 (O-H), ~1662-1683 (C=O, aldehyde), ~1652-1670 (C=O, carboxylic acid), ~1558-1612 (C=C, aromatic) | [13] (general salicylic acid derivatives) |

Experimental Protocols

Vilsmeier-Haack Reaction for 5-Formylsalicylic Acid

This protocol is adapted from a general procedure for the Vilsmeier-Haack formylation of phenols and is optimized for the synthesis of 2-hydroxy-5-formylbenzoic acid.[8]

Materials:

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Salicylic acid

-

Dichloromethane (or other suitable dry solvent)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297) (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place dry DMF. Cool the flask in an ice-salt bath to below 5 °C. Add POCl₃ dropwise with constant stirring, ensuring the temperature remains below 5 °C. After the addition is complete, stir the mixture for an additional 30-60 minutes at this temperature.[8]

-

Reaction with Salicylic Acid: Dissolve salicylic acid in a suitable dry solvent (e.g., DMF or dichloromethane). Add this solution dropwise to the freshly prepared Vilsmeier reagent, maintaining the temperature below 5 °C.[8]

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to a temperature between 60-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.[8]

-

Neutralization and Extraction: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic solution until effervescence ceases. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[8]

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[8]

-

Purification: The crude 5-formylsalicylic acid can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.[8]

Duff Reaction (General Protocol)

This protocol provides a general guideline for the Duff reaction, which produces a mixture of 3- and 5-formylsalicylic acid.[2]

Materials:

-

Salicylic acid

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid

-

Hydrochloric acid

-

Standard reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add salicylic acid and an excess of hexamethylenetetramine.[2]

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the solvent and acidic catalyst.[2]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours with continuous stirring. Monitor the reaction progress by TLC.[2]

-

Hydrolysis: After the reflux period, cool the reaction mixture to room temperature. Slowly add a solution of hydrochloric acid to hydrolyze the intermediate and precipitate the product.[2]

-

Isolation: Collect the resulting precipitate, which is a mixture of 3- and 5-formylsalicylic acid, by filtration.[2]

Separation of 3- and 5-Formylsalicylic Acid Isomers

The separation of the 3- and 5-isomers can be achieved by fractional crystallization, exploiting the lower solubility of 5-formylsalicylic acid in hot water.[14]

Materials:

-

Crude mixture of formylsalicylic acid isomers

-

Deionized water

-

Beakers

-

Hot plate

-

Filtration apparatus

Procedure:

-

Dissolve the isomeric mixture in a minimal amount of boiling water.[14]

-

Allow the solution to cool slightly. The less soluble 5-formylsalicylic acid will precipitate first.[14]

-

Filter the hot suspension to isolate the 5-formylsalicylic acid.[15]

-

The filtrate, containing the more soluble 3-formylsalicylic acid, can be cooled further to induce its crystallization.[15]

-

This process may need to be repeated to achieve the desired purity for each isomer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes to 5-Formylsalicylic acid from Salicylic acid.

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Conclusion

The synthesis of 5-formylsalicylic acid from salicylic acid can be accomplished through several established formylation reactions. For applications requiring high regioselectivity and yield of the 5-formyl isomer, the Vilsmeier-Haack reaction appears to be the most promising method. The Duff and Reimer-Tiemann reactions, while classic methods, typically result in a mixture of 3- and 5-formylsalicylic acid, necessitating subsequent separation steps. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or drug development professional, including desired purity, yield, and available resources. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis and purification of 5-formylsalicylic acid.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. benchchem.com [benchchem.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Duff reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. iomcworld.com [iomcworld.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Formylsalicylic Acid (CAS: 616-76-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Formylsalicylic acid (5-FSA), a versatile aromatic compound with significant applications in pharmaceutical synthesis and materials science. This document details its physicochemical properties, synthesis methodologies, known biological activities, and relevant experimental protocols, presented for the scientific community.

Physicochemical and Spectroscopic Data

5-Formylsalicylic acid, also known as 2-hydroxy-5-formylbenzoic acid, is a derivative of salicylic (B10762653) acid.[1][2] It presents as a brownish-yellow or light beige crystalline powder.[3][4] Its structural and physical properties make it a valuable intermediate in organic synthesis.[4][5]

Physical and Chemical Properties

The key physicochemical properties of 5-Formylsalicylic acid are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 616-76-2 | [6] |

| Molecular Formula | C₈H₆O₄ | [3][6] |

| Molecular Weight | 166.13 g/mol | [6] |

| Appearance | Brownish-yellow / light beige powder | [3][4] |

| Melting Point | 250 °C (decomposes) | [4] |

| Boiling Point | 361.2 °C at 760 mmHg | [4] |

| Density | 1.482 g/cm³ | [4] |

| pKa (Predicted) | 2.67 ± 0.10 | [4] |

| Solubility | Soluble in polar solvents (water, alcohols); Slightly soluble in DMSO and Methanol. | [1] |

| Storage Conditions | Store in a cool, dry, well-ventilated area under inert gas (e.g., Argon, Nitrogen). | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5-Formylsalicylic acid.

| Spectrum Type | Key Peaks / Data | Source(s) |

| ¹H NMR | Data available, typically run in DMSO-d₆. | [6][7] |

| Mass Spectrometry | m/z Top Peak: 148; m/z 2nd Highest: 166; m/z 3rd Highest: 147. | [6] |

| Infrared (IR) Spectroscopy | KBr pellet or ATR-IR data is available for structural confirmation. | [6] |

Synthesis of 5-Formylsalicylic Acid

The primary method for synthesizing 5-Formylsalicylic acid is through the electrophilic formylation of salicylic acid, most commonly via the Duff reaction.[8][9] This reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[8] The reaction yields a mixture of 3-formylsalicylic acid and the desired 5-formylsalicylic acid, owing to the ortho- and para-directing effects of the hydroxyl group.[8][10]

An alternative, though less detailed in the surveyed literature, is the oxidation of 5-methylsalicylic acid.

Detailed Experimental Protocol: Duff Reaction

This protocol is a generalized procedure based on established methodologies for the Duff reaction.[8][10]

Materials:

-

Salicylic Acid

-

Hexamethylenetetramine (HMTA)

-

Glacial Acetic Acid (Solvent and Catalyst)

-

Hydrochloric Acid (for hydrolysis)

-

Deionized Water

-

Ethanol (for recrystallization, if needed)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filtration apparatus

-

Beakers and standard laboratory glassware

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, add salicylic acid and an excess of hexamethylenetetramine (typically a 2:1 molar ratio of HMTA to salicylic acid).

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.

-

Reflux: Heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 6-8 hours. The reaction progress can be monitored using TLC.[8]

-

Hydrolysis: After the reflux period, cool the reaction mixture to room temperature. Slowly add a dilute solution of hydrochloric acid to hydrolyze the intermediate imine. This will cause the product to precipitate.

-

Product Isolation: Collect the resulting precipitate, which is a mixture of 3-formylsalicylic acid and 5-formylsalicylic acid, by vacuum filtration.[8]

-

Purification: The isomers can be separated. Historically, methods like steam distillation have been used, where the 3-formyl isomer is more volatile.[10] Further purification can be achieved by recrystallization from a suitable solvent like aqueous ethanol.

Biological Activities and Applications

5-Formylsalicylic acid is a crucial building block in the synthesis of various biologically active compounds and functional materials.

Pharmaceutical Intermediate

-

Eluxadoline Synthesis: 5-FSA is a key intermediate in the synthesis of Eluxadoline, an orally-active drug used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[5][11] The purity of 5-FSA is critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[5]

-

HIV-1 Integrase Inhibitors: Derivatives of 5-FSA are used in the preparation of styrylquinolines, which have been identified as potent inhibitors of HIV-1 integrase.[12] This enzyme is essential for the replication of the HIV virus by inserting the viral DNA into the host cell's genome.[13][14] Integrase strand transfer inhibitors (INSTIs) are a critical class of antiretroviral drugs.[15]

Other Applications

-

Chelating Agents: The structure of 5-FSA makes it suitable for creating resins that can selectively chelate metal ions. It has been used as a selective phase for the extraction of iron(III) in silica (B1680970) gel.[16][17]

-

Antifungal and Molluscicidal Agents: Research has indicated that derivatives of 5-FSA possess potential antifungal properties.[17] It has also been used in the synthesis of cinnamoylnitrile and pyranopyrazole derivatives with molluscicidal activity.[16]

Mechanism of Action: HIV-1 Integrase Inhibition

While 5-FSA itself is not the active inhibitor, its derivatives belong to the class of Integrase Strand Transfer Inhibitors (INSTIs). The general mechanism for these inhibitors is well-understood and provides a basis for the development of drugs derived from 5-FSA.

The HIV-1 integrase enzyme catalyzes two key steps:

-

3'-Processing: The enzyme cleaves two nucleotides from each 3' end of the viral DNA.[13]

-

Strand Transfer: The processed 3' ends of the viral DNA are covalently joined to the host cell's DNA.[12][13]

INSTIs work by binding to the active site of the integrase enzyme, chelating the essential metal ions (typically Mg²⁺) required for its catalytic activity. This prevents the "strand transfer" step, effectively blocking the integration of viral DNA into the host genome and halting viral replication.[15][18]

Experimental Protocol: General HIV-1 Integrase Assay

A specific protocol for a 5-FSA derivative is not publicly available. However, a general in vitro assay to screen for INSTI activity would follow these principles:

Objective: To determine the concentration at which a compound inhibits 50% of the integrase strand transfer activity (IC₅₀).

Materials:

-

Recombinant HIV-1 Integrase enzyme.

-

A donor DNA substrate mimicking the viral DNA end.

-

An acceptor DNA substrate mimicking the host DNA.

-

Reaction buffer containing divalent cations (e.g., MgCl₂ or MnCl₂).

-

Test compound (dissolved in DMSO).

-

Detection system (e.g., fluorescence, radioactivity, or ELISA-based).

Procedure:

-

Reaction Setup: In a microplate well, combine the reaction buffer, the acceptor DNA, and the recombinant integrase enzyme.

-

Inhibitor Addition: Add varying concentrations of the test compound (the 5-FSA derivative) to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiation: Add the donor DNA substrate to initiate the integration reaction.

-

Incubation: Incubate the plate at 37 °C for a specified time (e.g., 60-90 minutes) to allow the strand transfer reaction to occur.

-

Detection: Stop the reaction and quantify the amount of integrated product using the chosen detection method.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value using non-linear regression analysis.

This guide serves as a foundational resource for understanding the core technical aspects of 5-Formylsalicylic acid. Its utility as a precursor for complex molecules, particularly in the pharmaceutical field, underscores its importance in modern organic and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Formylsalicylic acid(616-76-2) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. jocpr.com [jocpr.com]

- 12. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 15. mdpi.com [mdpi.com]

- 16. 5-甲酰水杨酸 purum, ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Functional Group Reactivity of 5-Formylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the functional group reactivity of 5-Formylsalicylic acid, a versatile building block in organic synthesis and drug discovery. The molecule's unique arrangement of a carboxylic acid, an aldehyde (formyl), and a phenolic hydroxyl group on a benzene (B151609) ring allows for a wide array of chemical transformations. Understanding the reactivity of each functional group is crucial for the strategic design and synthesis of novel compounds with potential therapeutic applications.[1][2]

Core Functional Group Reactivity

5-Formylsalicylic acid (IUPAC name: 5-formyl-2-hydroxybenzoic acid) possesses a unique chemical architecture that dictates its reactivity.[1][3] The electron-withdrawing nature of the formyl group at the 5-position influences the acidity of the phenolic hydroxyl group and the overall electron density of the aromatic ring, thereby modulating the reactivity of all functional groups.[2]

Table of Contents

-

Reactivity of the Carboxylic Acid Group

-

Esterification

-

Amide Formation

-

Decarboxylation

-

-

Reactivity of the Aldehyde (Formyl) Group

-

Schiff Base Formation

-

Oxidation

-

Reduction

-

Wittig Reaction

-

Knoevenagel Condensation

-

-

Reactivity of the Phenolic Hydroxyl Group

-

Etherification

-

Acylation

-

-

Biological Significance and Signaling Pathways of Derivatives

-

Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

-

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile handle for various chemical modifications.

Esterification

The carboxylic acid moiety can be readily converted to its corresponding ester, a common strategy in drug development to enhance lipophilicity and modulate pharmacokinetic properties.

Quantitative Data: Esterification

| Reactant | Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |

| Methanol (B129727) | H₂SO₄ | Methanol | Reflux, 12 h | Methyl 5-formylsalicylate | 93.3% | Adapted from[4] |

| Ethanol (B145695) | H₂SO₄ | Ethanol | Reflux | Ethyl 5-formylsalicylate | High | [1] |

Experimental Protocol: Fischer Esterification with Methanol

-

To a solution of 5-formylsalicylic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 5-formylsalicylate.

-

Purify the crude product by recrystallization or column chromatography.

Fischer esterification of 5-Formylsalicylic Acid.

Amide Formation

The carboxylic acid can be activated to form amides, which are prevalent in many biologically active molecules. This typically involves conversion to an acid chloride or the use of coupling agents.

Decarboxylation

Under harsh thermal conditions, particularly in the presence of a catalyst, the carboxylic acid group can be removed. Decarboxylation of salicylic (B10762653) acid derivatives generally requires high temperatures.[5]

Reactivity of the Aldehyde (Formyl) Group

The aldehyde group is highly reactive and serves as a key site for carbon-carbon and carbon-nitrogen bond formation.

Schiff Base Formation

The formyl group readily undergoes condensation with primary amines to form Schiff bases (imines), a reaction of great importance in the synthesis of compounds with diverse biological activities, including antimicrobial and antitumor properties.[6][7][8][9][10]

Quantitative Data: Schiff Base Formation

| Amine | Solvent | Catalyst | Reaction Conditions | Yield | Reference |

| n-Butylamine | Acetic Acid | - | Heating, 3 h | 48% | [3] |

| o-Phenylenediamine | Ethanol | - | Reflux | High | [11] |

Experimental Protocol: Synthesis of a Schiff Base with Aniline (B41778)

-

Dissolve 5-formylsalicylic acid (1.0 eq) in ethanol (15-20 volumes) in a round-bottom flask.

-

Add aniline (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates from the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

General scheme for Schiff base formation.

Oxidation

The aldehyde group can be oxidized to a carboxylic acid, yielding 2-hydroxyterephthalic acid.

Reduction

The formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165), leaving the carboxylic acid group intact under appropriate conditions.

Experimental Protocol: Selective Reduction of the Aldehyde

-

Dissolve 5-formylsalicylic acid (1.0 eq) in a mixture of methanol and THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 5-(hydroxymethyl)salicylic acid by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene, allowing for significant structural elaboration.[12][13][14]

Experimental Protocol: Wittig Olefination (General)

-

Prepare the phosphonium (B103445) ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO under an inert atmosphere.

-

Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).

-

Slowly add a solution of 5-formylsalicylic acid (or its ester derivative to avoid side reactions with the base) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[15][16][17][18]

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site for ether and ester formation.

Etherification

The phenolic hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. This requires deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile.[19]

Acylation

The hydroxyl group can be acylated to form a phenolic ester. This reaction can be performed under various conditions, including using acyl chlorides or anhydrides in the presence of a base.[8][20]

Biological Significance and Signaling Pathways of Derivatives

Derivatives of 5-Formylsalicylic acid, particularly Schiff bases, have shown a wide range of biological activities, including antimicrobial and antitumor effects.[6][7][8][9][10][21]

Antimicrobial Activity: Inhibition of DNA Gyrase and Topoisomerase IV

Schiff base derivatives of salicylic acid have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair. Their inhibition leads to bacterial cell death. This mechanism of action makes these compounds attractive candidates for the development of new antibacterial agents.

Mechanism of action of Schiff base derivatives.

This guide serves as a foundational resource for chemists and pharmacologists working with 5-Formylsalicylic acid. The strategic manipulation of its functional groups opens avenues for the creation of diverse molecular architectures with significant potential in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 616-76-2: 5-Formylsalicylic acid | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Chemistry 211 Experiment 3 [home.miracosta.edu]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties [frontiersin.org]

- 8. Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial activity of azo-Schiff bases from salicylaldehyde. [wisdomlib.org]

- 10. biotech-asia.org [biotech-asia.org]

- 11. researchgate.net [researchgate.net]

- 12. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. METHYL 5-AMINOSALICYLATE synthesis - chemicalbook [chemicalbook.com]

- 14. Figure 2 from HIV-1 Integrase Inhibitors: A Review of Their Chemical Development | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

derivatives and analogs of 5-Formylsalicylic acid

An In-depth Technical Guide to Derivatives and Analogs of 5-Formylsalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formylsalicylic acid (5-FSA), a key derivative of salicylic (B10762653) acid, presents a versatile scaffold for the development of novel therapeutic agents. Its unique molecular architecture, featuring a formyl, a hydroxyl, and a carboxylic acid group on a benzene (B151609) ring, allows for a multitude of chemical modifications, leading to a diverse range of derivatives and analogs.[1] While research into the specific biological activities of 5-formylsalicylic acid derivatives is an emerging field, the well-established pharmacological profiles of other salicylic acid analogs provide a strong rationale for their investigation. This technical guide offers a comprehensive overview of the synthesis, potential biological activities, and proposed mechanisms of action of 5-formylsalicylic acid derivatives, drawing on data from closely related compounds to illustrate their therapeutic potential.

The primary derivatives explored in this guide are Schiff bases, hydrazones, and metal complexes, which have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] This document provides detailed experimental protocols for the synthesis of these derivatives and for key biological assays. Quantitative data from various studies have been aggregated into structured tables to facilitate comparison and preliminary structure-activity relationship (SAR) analysis. Furthermore, potential signaling pathways that may be modulated by these compounds are visualized through detailed diagrams to provide a deeper understanding of their possible molecular interactions.

Chemical Properties of 5-Formylsalicylic Acid

5-Formylsalicylic acid, with the IUPAC name 5-formyl-2-hydroxybenzoic acid, is a monohydroxybenzoic acid where a benzoic acid nucleus is substituted at positions 2 and 5 with a hydroxyl and a formyl group, respectively.[4]

| Property | Value |

| CAS Number | 616-76-2 |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Appearance | Light beige to brownish-yellow fine crystalline powder |

| Melting Point | 250 °C (decomposes) |

Synthesis of 5-Formylsalicylic Acid Derivatives

The aldehyde functional group of 5-formylsalicylic acid is the primary site for the synthesis of a wide array of derivatives, most notably Schiff bases and hydrazones.[1][3]

Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of the formyl group of 5-FSA with the primary amino group of various amines.

Hydrazone Derivatives

Hydrazones are formed by the reaction of 5-FSA with hydrazines or hydrazides. These derivatives have shown significant potential as antimicrobial agents.[5]

Metal Complexes

The carboxylic acid and hydroxyl groups of 5-formylsalicylic acid and its derivatives can act as ligands to form stable complexes with various metal ions. These metal complexes have been investigated for their potential as anticancer and antimicrobial agents.[6][7]

Quantitative Biological Activity Data

The following tables summarize the biological activities of derivatives of 5-formylsalicylic acid and its close analogs. It is important to note that specific quantitative data for a wide range of 5-FSA derivatives are limited in the current literature. Therefore, data from derivatives of the isomeric 3-formylsalicylic acid and the parent salicylaldehyde (B1680747) are included to demonstrate the potential of this class of compounds.

Table 1: Anticancer Activity of Salicylic Aldehyde Schiff Base and Hydrazone Derivatives

| Derivative Type | Parent Aldehyde | Amine/Hydrazide Component | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Schiff Base | Salicylaldehyde | 2,6-diethylphenylamine | HeLa | Data not specified in µM | [8] |

| Schiff Base | Salicylaldehyde | 2,6-diethylphenylamine | MCF-7 | Data not specified in µM | [8] |

| Hydrazone | 3-Formylsalicylic acid | Hydrazide derivative 3h | PC-3 | 1.32 | [9] |

| Hydrazone | 3-Formylsalicylic acid | Hydrazide derivative 3h | MCF-7 | 2.99 | [9] |

| Hydrazone | 3-Formylsalicylic acid | Hydrazide derivative 3h | HT-29 | 1.71 | [9] |

| 5-FA | - | - | A431 | >1000 | [5] |

| 5-FA | - | - | HT29 | >1000 | [5] |

| 5-FA | - | - | HeLa | >1000 | [5] |

| 5-FA-tHBcAg VLP | - | - | A431 | 3.26 | [5] |

Note: "5-FA" is presumed to be 5-formylsalicylic acid as per the context of the study. VLP refers to Virus-Like Particle conjugation.

Table 2: Antimicrobial Activity of Hydrazone Derivatives

| Derivative Type | Parent Aldehyde/Ketone | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Hydrazone | Isonicotinic acid derivative | S. aureus ATCC 6538 | 1.95 | [10] |

| Hydrazone | Isonicotinic acid derivative | S. epidermidis ATCC 12228 | 3.91 | [10] |

| Hydrazone | Isonicotinic acid derivative | B. subtilis ATCC 6633 | 7.81 | [10] |

| Hydrazone | 5-Nitrofuran-2-carboxylic acid derivative | S. epidermidis ATCC 12228 | 0.48 - 15.62 | [10] |

| Hydrazone | 5-Nitrofuran-2-carboxylic acid derivative | S. aureus ATCC 43300 | 0.48 - 15.62 | [10] |

| Hydrazone | Thiouracil derivative | E. coli | 12.5 | [5] |

| Hydrazone | Thiouracil derivative | S. aureus | 6.25 | [5] |

| Steroidal Hydrazone | Ketosteroid | B. cereus | 0.37 - 3.00 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of 5-formylsalicylic acid and for the evaluation of their biological activities.

Protocol 1: General Synthesis of 5-Formylsalicylic Acid Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base ligands from 5-formylsalicylic acid.[12]

-

Dissolution: Dissolve 1 mmol of 5-formylsalicylic acid in 20 mL of warm ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: In a separate container, dissolve 1 mmol of the desired primary amine in 10 mL of ethanol. Add this solution dropwise to the 5-formylsalicylic acid solution with continuous stirring.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The precipitated Schiff base is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

-

Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of 5-Formylsalicylic Acid Hydrazone Derivatives

This protocol outlines a general procedure for the synthesis of hydrazone derivatives.[9]

-

Reaction Mixture: In a round-bottom flask, combine 1 mmol of 5-formylsalicylic acid and 1 mmol of the appropriate hydrazide in 30 mL of ethanol.

-

Catalysis (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Reflux the mixture for 3-5 hours.

-

Isolation: Upon cooling, the solid product that separates out is collected by filtration.

-

Purification: Wash the solid with ethanol and recrystallize from a suitable solvent to yield the pure hydrazone derivative.

Protocol 3: Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[9][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9]

-

Preparation of Inoculum: Grow bacterial strains on nutrient agar (B569324) plates at 37°C for 24 hours. Prepare a standardized bacterial suspension in a suitable broth.

-

Preparation of Test Compounds: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension. Incubate the plates at 37°C for 24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the specific molecular targets of 5-formylsalicylic acid derivatives are largely yet to be elucidated, the known mechanisms of other salicylic acid analogs provide valuable insights into their potential modes of action. Key pathways implicated in the therapeutic effects of salicylic acid derivatives include the NF-κB signaling pathway and the intrinsic apoptosis pathway.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation and cell survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Salicylic acid and its derivatives have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and pro-apoptotic effects.[14]

Caption: Potential inhibition of the NF-κB signaling pathway by 5-FSA derivatives.

Induction of the Intrinsic Apoptosis Pathway

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of cytochrome c and the activation of caspases, which execute cell death. Schiff bases and their metal complexes have been shown to induce apoptosis in cancer cells.[12]

Caption: Generalized intrinsic apoptosis pathway potentially induced by 5-FSA derivatives.

Structure-Activity Relationship (SAR) Considerations

While a comprehensive SAR for 5-formylsalicylic acid derivatives is yet to be established due to the limited number of studies, general trends observed for other salicylic acid analogs can provide guidance for future drug design.

-

Substitution on the Salicylic Acid Ring: The nature and position of substituents on the benzene ring can significantly influence biological activity. For instance, the introduction of a chlorine atom at the 5-position of salicylic acid has been shown to enhance its NF-κB inhibitory activity.[2]

-

Modification of the Carboxylic Acid Group: Amidation of the carboxylic acid group of salicylic acid has also been found to increase its ability to suppress NF-κB activity.[2]

-

The Imine/Hydrazone Moiety: In Schiff base and hydrazone derivatives, the nature of the substituent attached to the imine or hydrazone nitrogen can dramatically affect the compound's biological profile, including its potency and selectivity.

Conclusion and Future Directions

5-Formylsalicylic acid represents a promising and versatile scaffold for the development of novel therapeutic agents. While current research on its derivatives is in the early stages, the demonstrated anticancer, antimicrobial, and anti-inflammatory activities of analogous salicylic acid derivatives highlight the significant potential of this compound class. The synthetic accessibility of Schiff base, hydrazone, and metal complex derivatives provides a rich chemical space for exploration.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 5-formylsalicylic acid derivatives. The generation of robust quantitative data will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further development. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds in mammalian systems. Such efforts will be instrumental in unlocking the full therapeutic potential of 5-formylsalicylic acid and its analogs in the treatment of cancer, infectious diseases, and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-Formylsalicylic acid | C8H6O4 | CID 69226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals [frontiersin.org]

Potential Biological Activity of 5-Formylsalicylic Acid: A Technical Guide for Researchers

Foreword: This technical guide provides an in-depth overview of the potential biological activities of 5-Formylsalicylic acid (5-FSA). It is intended for researchers, scientists, and drug development professionals. While direct experimental data on 5-Formylsalicylic acid is limited in publicly available literature, this document synthesizes information on its parent compound, salicylic (B10762653) acid, and related derivatives to extrapolate potential areas of biological significance and guide future research.

Introduction

5-Formylsalicylic acid (5-FSA), systematically known as 5-formyl-2-hydroxybenzoic acid, is a derivative of salicylic acid.[1] Salicylic acid and its derivatives have a long history in medicine, renowned for their anti-inflammatory, analgesic, and antipyretic properties.[2][3] 5-FSA's unique structure, featuring a formyl group in addition to the carboxyl and hydroxyl moieties of salicylic acid, presents an interesting scaffold for chemical modification and potential biological activity.[1] Its primary established role is as a key intermediate in the synthesis of the pharmaceutical agent Eluxadoline. However, the inherent biological activities of the 5-FSA molecule itself remain largely unexplored.

This guide will delve into the potential anti-inflammatory, anticancer, and antioxidant activities of 5-FSA, drawing parallels from the well-documented effects of salicylic acid and its other derivatives. It will also explore the potential modulation of key signaling pathways, provide detailed experimental protocols for relevant in vitro assays, and present quantitative data from related compounds to offer a comparative context.

Potential Biological Activities

Based on the known biological profile of salicylic acid and its derivatives, 5-Formylsalicylic acid is hypothesized to possess several key biological activities.

Anti-inflammatory Activity

Salicylic acid is a cornerstone of anti-inflammatory therapy.[3] Its derivatives are known to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways like NF-κB.[3][4] While direct evidence for 5-FSA is lacking, it is plausible that it may exhibit similar anti-inflammatory properties. One publication mentions that 5-Formylsalicylic acid has been identified in a plant extract with reported anti-inflammatory, pain-relieving, and fever-reducing activities.[5]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of salicylic acid and its derivatives.[2] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways crucial for cancer cell survival and proliferation. Given this context, 5-FSA warrants investigation as a potential anticancer agent.

Antioxidant Activity

Phenolic compounds, including salicylic acid, are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[3] The presence of a hydroxyl group on the aromatic ring of 5-FSA suggests it may also possess antioxidant activity.

Quantitative Data on Related Salicylic Acid Derivatives

Table 1: Anti-inflammatory Activity of Salicylic Acid Derivatives

| Compound | Assay | Cell Line / Model | IC50 | Reference |

| Salicylic Acid | NF-κB Inhibition | HCT116 | >100 µM | [1] |

| 5-Chlorosalicylic Acid | NF-κB Inhibition | HCT116 | ~80 µM | [1] |

| N-(5-chlorosalicyloyl)phenethylamine | NF-κB Inhibition | HCT116 | 15 µM | [1] |

Table 2: Anticancer Activity of Salicylic Acid Derivatives

| Compound | Assay | Cell Line | IC50 | Reference |

| Salicylic Acid Derivative 1 | Cytotoxicity | HeLa S3 | Sub-micromolar | [6] |

| Salicylic Acid Derivative 3 | Cytotoxicity | HeLa S3 | Sub-micromolar | [6] |

| Salicylic Acid Derivative 5 | Cytotoxicity | PC3 | Efficient Inhibition | [6] |

| Tryptamine (B22526) salicylic acid derivative E20 | Antiproliferative | MGC-803 (Gastric) | More potent than 5-FU | [7] |

Table 3: Antioxidant Activity of Salicylic Acid Derivatives

| Compound | Assay | Method | IC50 | Reference |

| 3'-formyl-4',6'-dihydroxy-2'-methoxy-5'-methylchalcone (FMC) | DPPH radical scavenging | Spectrophotometry | 50.2 ± 2.8 µM | [8] |

| (2S)-8-formyl-5-hydroxy-7-methoxy-6-methylflavanone (FMF) | DPPH radical scavenging | Spectrophotometry | 75.8 ± 2.5 µM | [8] |

Potential Mechanisms of Action: Signaling Pathways

The biological activities of salicylic acid and its derivatives are often mediated through the modulation of key intracellular signaling pathways. While the direct effects of 5-FSA on these pathways have not been elucidated, understanding these pathways provides a roadmap for future investigations.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Salicylic acid has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects.[3] It is plausible that 5-FSA could also modulate this critical pathway.

Figure 1: Potential inhibition of the NF-κB signaling pathway by 5-Formylsalicylic acid.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to gene expression changes that regulate immunity, cell proliferation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases. Investigating the effect of 5-FSA on this pathway could reveal novel therapeutic applications.

Figure 2: Potential modulation of the JAK-STAT signaling pathway by 5-Formylsalicylic acid.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and apoptosis. The MAPK pathway is a key player in cancer and inflammation. Salicylic acid has been shown to activate certain MAPKs, which can lead to diverse cellular outcomes. The effect of 5-FSA on this complex network is an important area for future research.

Figure 3: Potential modulation of the MAPK signaling pathway by 5-Formylsalicylic acid.

Experimental Protocols

For researchers interested in investigating the biological activities of 5-Formylsalicylic acid, the following are detailed protocols for two fundamental in vitro assays.

MTT Assay for Cytotoxicity and Cell Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (5-Formylsalicylic acid)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-Formylsalicylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Figure 4: Workflow for the MTT cytotoxicity and cell proliferation assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Test compound (5-Formylsalicylic acid)

-

Methanol or ethanol

-

96-well plates or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of 5-Formylsalicylic acid in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the compound dilutions (e.g., 100 µL).

-

DPPH Addition: Add a specific volume of the DPPH solution (e.g., 100 µL) to each well/cuvette. Include a control (solvent + DPPH solution) and a blank (solvent only).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Figure 5: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions